

In-Depth Technical Guide to the Health and Safety of 4-Bromotriphenylamine

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This guide provides comprehensive health and safety information for **4-Bromotriphenylamine**, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, handling procedures, and the experimental basis for its safety assessment.

Physicochemical and Toxicological Data

The quantitative data for **4-Bromotriphenylamine** are summarized in the tables below for clear reference and comparison.

Table 1: Physical and Chemical Properties



Property	Value	Source(s)
Chemical Formula	C18H14BrN	[1][2][3][4]
Molecular Weight	324.21 g/mol	[2][4]
Appearance	White to off-white solid, powder, or crystal	[3]
Melting Point	108-112 °C	[2][4]
Boiling Point	185 °C @ 2.5 mmHg	[3]
Density	1.369 ± 0.06 g/cm ³ (Predicted)	[3]
Solubility	Insoluble in water; Soluble in toluene.	[3]

Table 2: Toxicological and Safety Data



Parameter	Classification/Value	Source(s)
GHS Hazard Class	Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Eye Irritation (Category 2)Skin Sensitization (Category 1)Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)Hazardous to the Aquatic Environment, Long- Term (Category 4)	[1][4][5]
Signal Word	Warning	[4][5]
Hazard Statements	H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritationH413: May cause long lasting harmful effects to aquatic life	[1][4][5]
Storage Class Code	11 (Combustible Solids)	[4][5]
Flash Point	Not applicable	[4][5]

Experimental Protocols for Safety Assessment

The hazard classifications for **4-Bromotriphenylamine** are determined by standardized experimental protocols, primarily those established by the Organisation for Economic Cooperation and Development (OECD). These guidelines ensure data reliability and international acceptance.

Acute Oral Toxicity (OECD Test Guideline 420, 423, or 425)



The "Harmful if swallowed" (Acute Toxicity, Category 4) classification is determined through one of the following OECD protocols:

- Objective: To determine the short-term toxicity of a substance after a single oral dose.
- Methodology Overview:
 - Test Animals: Typically, young adult rats of a single sex (usually females) are used.[6]
 Animals are fasted before administration of the substance.[6][7]
 - Dose Administration: The test substance is administered by gavage in a single dose. [6][7]
 - Procedure (Example: Fixed Dose Procedure TG 420):
 - A stepwise procedure uses fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[6]
 - The initial dose is selected based on a preliminary "sighting study" to be a level that produces some toxicity without mortality.[6]
 - A small group of animals is dosed. Depending on the outcome (signs of toxicity or mortality), further groups may be dosed at higher or lower fixed levels.[6] The goal is to identify the dose that causes evident toxicity but not lethality.
 - Observation: Animals are observed for signs of toxicity and mortality with special attention during the first few hours and then daily for at least 14 days.[7] Body weight is recorded weekly.[6][7]
 - Endpoint: The study allows for classification of the substance according to the Globally Harmonised System (GHS) based on the observed toxicity at specific dose levels.[6] A full LD50 value (the dose that kills 50% of the animals) may be estimated, particularly with the Up-and-Down Procedure (TG 425).[7]

Skin Irritation (OECD Test Guideline 439)

The "Causes skin irritation" (Category 2) classification is now primarily determined using an in vitro method to avoid animal testing.

Objective: To assess the potential of a substance to cause reversible skin damage.[8]



- Methodology (Reconstructed Human Epidermis Test):
 - Test System: A commercially available, three-dimensional model of reconstructed human epidermis (RhE), which mimics the upper layers of human skin, is used.[9]
 - Procedure:
 - The test substance (30μL for liquids or 25mg for solids) is applied directly to the surface of triplicate tissue models.[9]
 - After a 60-minute exposure period at 37°C, the substance is carefully washed off.[9]
 - The tissues are then incubated for a 42-hour recovery period.[9]
 - Viability Assessment: The viability of the skin tissue is measured by its ability to convert the vital dye MTT into a blue formazan salt.[9] The amount of formazan produced is measured spectrophotometrically after extraction.[9]
 - Endpoint: The substance is classified as an irritant if the mean tissue viability is reduced to 50% or less compared to negative controls.[9]

Eye Irritation (OECD Test Guideline 405)

The "Causes serious eye irritation" (Category 2) classification is based on the following protocol, which emphasizes a weight-of-evidence approach to minimize animal use.[10][11]

- Objective: To determine the potential of a substance to produce irritation or damage to the eye.
- Methodology (in vivo):
 - Pre-Test Analysis: Before any animal testing, all existing data, including results from
 validated in vitro tests and skin irritation studies, are evaluated.[10][11] Substances known
 to be severely irritating to the skin are assumed to be irritating to the eye and are not
 tested.[10][11]
 - Test Animals: Healthy, young adult albino rabbits are the preferred species.[10]



Procedure:

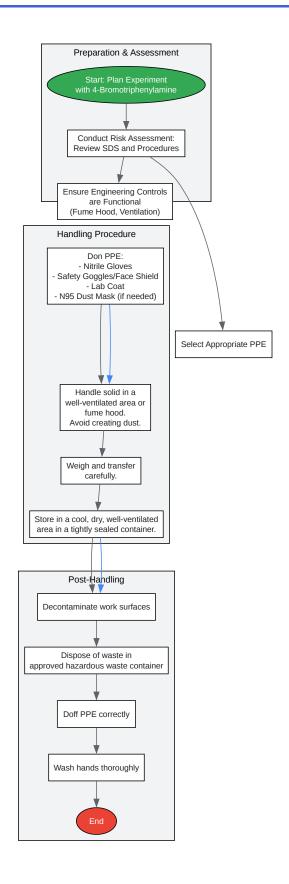
- A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[10][12] The other eye serves as an untreated control.[10][12]
- The test is typically initiated with a single animal.[11] If severe effects are observed, no further testing is conducted. If results are less clear, up to two additional animals may be used sequentially.[10]
- Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1,
 24, 48, and 72 hours after application.[12] The severity of lesions and their reversibility are scored.
- Endpoint: The classification is based on the severity and persistence of the observed ocular lesions according to established scoring criteria. The use of analgesics and anesthetics is recommended to minimize animal distress.[10][12]

Visualized Workflows and Logical Diagrams

The following diagrams, created using the DOT language, outline critical safety workflows for handling **4-Bromotriphenylamine** in a laboratory setting.

Safe Handling and Personal Protective Equipment (PPE) Workflow



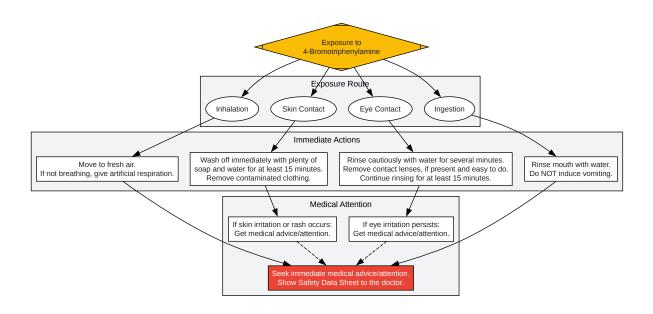


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Caption: Workflow for the safe handling of **4-Bromotriphenylamine**.



Emergency First Aid Procedures

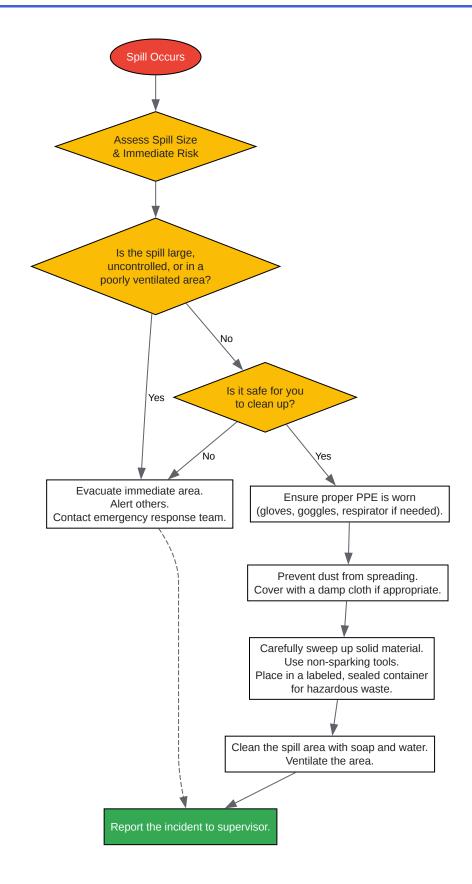


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Caption: Decision workflow for first aid after exposure.

Spill Response Protocol





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Caption: Logical workflow for responding to a chemical spill.



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